2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
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Overview
Description
2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound that features a fused pyrrole and pyrazine ring system
Preparation Methods
The synthesis of 2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted pyrrole, the compound can be synthesized through a series of reactions involving condensation, cyclization, and oxidation steps . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often using reagents like halogens or alkylating agents.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex fused ring systems.
Scientific Research Applications
2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as an anticancer agent.
Materials Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways affected by this compound depend on its structure and the nature of the target .
Comparison with Similar Compounds
2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one can be compared with other similar compounds such as:
Pyrrole derivatives: These compounds share the pyrrole ring system but differ in their substitution patterns and additional fused rings.
Pyrazine derivatives: These compounds have the pyrazine ring system and may exhibit different chemical reactivity and biological activity.
Triazolo[4,3-a]pyrazine derivatives: These compounds have an additional triazole ring fused to the pyrazine system, which can alter their pharmacological properties.
The uniqueness of this compound lies in its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.
Properties
CAS No. |
54993-52-1 |
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Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C8H10N2O/c1-9-5-6-10-4-2-3-7(10)8(9)11/h2-4H,5-6H2,1H3 |
InChI Key |
VNPLKHXUZQIWAX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2C=CC=C2C1=O |
Origin of Product |
United States |
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